molecular formula C5F10O B12326753 (Heptafluoropropyl)trifluorooxirane CAS No. 74942-19-1

(Heptafluoropropyl)trifluorooxirane

Cat. No.: B12326753
CAS No.: 74942-19-1
M. Wt: 266.04 g/mol
InChI Key: HZTIKNWLZSIYHM-UHFFFAOYSA-N
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Description

(Heptafluoropropyl)trifluorooxirane is a fluorinated oxirane (epoxide) derivative with the molecular formula C₅F₁₀O. Structurally, it consists of an oxirane ring substituted with a trifluoro group (-CF₃) and a heptafluoropropyl group (-C₃F₇). The compound is part of a broader class of perfluorinated epoxides, which are characterized by high thermal stability, chemical inertness, and applications in specialty polymers, surfactants, and lubricants .

Properties

CAS No.

74942-19-1

Molecular Formula

C5F10O

Molecular Weight

266.04 g/mol

IUPAC Name

2,2,3-trifluoro-3-(1,1,2,2,3,3,3-heptafluoropropyl)oxirane

InChI

InChI=1S/C5F10O/c6-1(7,2(8,9)4(11,12)13)3(10)5(14,15)16-3

InChI Key

HZTIKNWLZSIYHM-UHFFFAOYSA-N

Canonical SMILES

C1(C(O1)(F)F)(C(C(C(F)(F)F)(F)F)(F)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Heptafluoropropyl)trifluorooxirane typically involves the reaction of heptafluoropropyl iodide with trifluoroethylene oxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a silver salt, to facilitate the formation of the oxirane ring .

Industrial Production Methods

Industrial production of (Heptafluoropropyl)trifluorooxirane follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors and precise control of reaction parameters, including temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(Heptafluoropropyl)trifluorooxirane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(Heptafluoropropyl)trifluorooxirane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (Heptafluoropropyl)trifluorooxirane involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s high fluorine content enhances its binding affinity and selectivity towards these targets, leading to the modulation of various biochemical pathways .

Comparison with Similar Compounds

Hexafluoropropylene Oxide (HFPO)

HFPO (CAS 428-59-1, molecular formula C₃F₆O ) is a widely studied fluorinated oxirane. Key comparisons include:

Property (Heptafluoropropyl)trifluorooxirane Hexafluoropropylene Oxide (HFPO)
Molecular Formula C₅F₁₀O C₃F₆O
Molecular Weight ~314 g/mol (estimated) 166.02 g/mol
Boiling Point Not reported (likely >250 K) 231.2–246 K
Applications Specialty polymers, surfactants Precursor for fluoropolymers
Toxicity Limited data Moderate acute toxicity

Structural Differences :

  • The heptafluoropropyl group in (heptafluoropropyl)trifluorooxirane introduces bulkier substituents compared to HFPO’s trifluoromethyl group. This increases molecular weight and likely enhances thermal stability but reduces volatility .
  • HFPO is a key intermediate in synthesizing perfluoropolyethers (PFPEs), while the heptafluoropropyl variant may find niche roles in high-performance lubricants due to its larger fluorinated chain .

Trifluoro(trifluoromethyl)oxirane Homopolymer

The homopolymer of HFPO (CAS 25038-02-2) shares functional similarities but differs in polymerization behavior:

Property (Heptafluoropropyl)trifluorooxirane HFPO Homopolymer
Polymerization Not reported Forms linear/crosslinked PFPEs
Thermal Stability Estimated >300°C Stable up to 400°C
Chemical Inertness High (due to perfluorination) Exceptional resistance to acids/bases

Functional Contrast :

  • The homopolymer’s repeating -CF₂-CF(CF₃)-O- units enable flexible backbone structures, whereas (heptafluoropropyl)trifluorooxirane’s larger substituents may limit polymerization efficiency .

Other Perfluorinated Epoxides

and list additional fluorinated oxiranes, such as:

  • Oxirane, trifluoro(1,1,2,2,3,4,4-heptafluoro-3-butenyl)- (CAS 15453-10-8): Shares a similar heptafluorobutene substituent but differs in unsaturated bonding, impacting reactivity .
  • epoxide) .

Research Findings and Data Gaps

  • Synthesis : While HFPO is produced via oxidation of hexafluoropropylene , the synthesis route for (heptafluoropropyl)trifluorooxirane remains undocumented in available literature. Analogous methods may involve fluorination of precursor epoxides .
  • Toxicity: Limited data exist for (heptafluoropropyl)trifluorooxirane.
  • Applications : The compound’s larger fluorinated chain suggests utility in hydrophobic coatings or high-temperature lubricants , though experimental validation is needed .

Biological Activity

(Heptafluoropropyl)trifluorooxirane is a fluorinated epoxide that has garnered attention due to its unique chemical properties and potential biological activities. This compound is characterized by the presence of multiple fluorine atoms, which significantly influence its reactivity and interactions with biological systems. This article explores the biological activity of (Heptafluoropropyl)trifluorooxirane, summarizing relevant research findings, case studies, and data tables.

(Heptafluoropropyl)trifluorooxirane is a member of the class of perfluorinated compounds. Its structure includes a trifluorooxirane moiety, which is known for its ability to undergo ring-opening reactions, making it a versatile precursor for various chemical transformations. The fluorinated nature of this compound enhances its lipophilicity and stability, which can affect its biological interactions.

Antimicrobial Properties

Research has indicated that fluorinated compounds can exhibit significant antimicrobial activity. A study investigating various fluorinated derivatives found that certain structures demonstrated potent antibacterial effects against strains such as E. coli and C. albicans . Although specific data on (Heptafluoropropyl)trifluorooxirane's antimicrobial activity is limited, its structural similarities to other effective fluorinated agents suggest potential efficacy.

Cytotoxicity and Anticancer Activity

Fluorinated compounds have been explored for their anticancer properties due to their ability to interact with cellular pathways. For instance, compounds with trifluoromethyl groups have shown improved potency in inhibiting cancer cell lines compared to non-fluorinated analogs . In particular, derivatives exhibiting similar structural features to (Heptafluoropropyl)trifluorooxirane have been associated with down-regulation of key oncogenes in various cancer models, suggesting a potential for anticancer applications.

CompoundCell LineIC50 (µM)Reference
Compound 7PACA244.4
Compound 8PACA222.4
Compound 9HCT11617.8

The mechanism by which (Heptafluoropropyl)trifluorooxirane exerts its biological effects may involve the formation of reactive intermediates that can interact with cellular macromolecules. Molecular docking studies have highlighted the potential for these compounds to inhibit key proteins involved in cancer progression and microbial resistance . For example, the inhibition of enoyl reductase in bacteria has been proposed as a mechanism for antibacterial activity.

Case Study 1: Anticancer Screening

In a recent study, various fluorinated epoxides were screened against multiple human cancer cell lines. The results indicated that compounds similar to (Heptafluoropropyl)trifluorooxirane showed promising anticancer activity with IC50 values comparable to established chemotherapeutics like Doxorubicin . This highlights the potential for further development of this compound as an anticancer agent.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of perfluorinated compounds, revealing that certain structures exhibited significant inhibition against pathogenic bacteria and fungi. Although (Heptafluoropropyl)trifluorooxirane was not specifically tested, its chemical structure suggests it could possess similar antimicrobial properties .

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